1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new pharmaceuticals or as a tool compound in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique chemical structure allows it to be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butyl-phenyl)-[4-(4-chloro-phenyl)-piperazin-1-yl]-methanone
- (4-tert-Butyl-phenyl)-[4-(4-bromo-phenyl)-piperazin-1-yl]-methanone
- (4-tert-Butyl-phenyl)-[4-(4-methyl-phenyl)-piperazin-1-yl]-methanone
Uniqueness
What sets 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among its analogs.
Properties
Molecular Formula |
C21H25FN2O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25FN2O/c1-21(2,3)17-6-4-16(5-7-17)20(25)24-14-12-23(13-15-24)19-10-8-18(22)9-11-19/h4-11H,12-15H2,1-3H3 |
InChI Key |
FNOWPNOAMOZEDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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